Tebuconazole, PESTANAL(R), analytical standard
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Overview
Description
Tebuconazole, PESTANAL®, analytical standard is a triazole fungicide primarily used to control diseases in agricultural crops. It is effective against soil-borne and foliar fungal diseases . The compound is known for its high efficacy and is widely used in various agricultural applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tebuconazole is synthesized through a multi-step process involving the reaction of 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanol with 1H-1,2,4-triazole. The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Tebuconazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet the standards required for its use as an analytical standard .
Chemical Reactions Analysis
Types of Reactions
Tebuconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: Substitution reactions can occur at the chlorophenyl ring or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce different functional groups into the molecule .
Scientific Research Applications
Tebuconazole, PESTANAL®, analytical standard is used in various scientific research applications, including:
Mechanism of Action
Tebuconazole exerts its effects by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cells. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
- Propiconazole
- Azoxystrobin
- Imidacloprid
- Difenoconazole
- Tetraconazole
- Trifloxystrobin
- Pyraclostrobin
- Cyproconazole
- Fenbuconazole
Uniqueness
Tebuconazole is unique due to its high efficacy against a broad spectrum of fungal pathogens and its relatively low toxicity to non-target organisms. Its chemical structure allows for effective inhibition of ergosterol biosynthesis, making it a valuable tool in agricultural and scientific research .
Properties
Molecular Formula |
C16H22ClN3O |
---|---|
Molecular Weight |
307.82 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]-3,3-dimethyl-2-(1,2,4-triazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C16H22ClN3O/c1-15(2,3)16(10-21,20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3 |
InChI Key |
UAJBSHCDOPGGBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CO)N2C=NC=N2 |
Origin of Product |
United States |
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